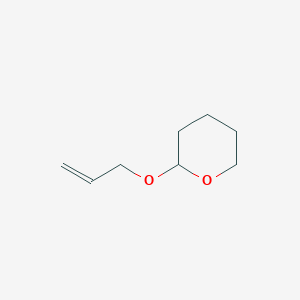

2-Allyloxytetrahydropyran

Descripción

Propiedades

IUPAC Name |

2-prop-2-enoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6-9-8-5-3-4-7-10-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAKYXXDEXCVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403997 | |

| Record name | 2-Allyloxytetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4203-49-0 | |

| Record name | 2-Allyloxytetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allyloxytetrahydropyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Allyloxytetrahydropyran from Dihydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-allyloxytetrahydropyran from 3,4-dihydro-2H-pyran and allyl alcohol. The core of this transformation lies in the acid-catalyzed addition of an alcohol to a vinyl ether, a fundamental reaction in organic chemistry often utilized for the protection of hydroxyl groups. This document details the reaction mechanism, experimental protocols, and purification techniques, and provides relevant quantitative and spectroscopic data.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the acid-catalyzed addition of allyl alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the nucleophilic allyl alcohol. The subsequent deprotonation of the resulting oxonium ion yields the final product and regenerates the acid catalyst.

The reaction is typically catalyzed by a Brønsted acid, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice due to its low corrosivity, ease of handling, and affordability. The mechanism can be summarized in the following steps:

-

Protonation of Dihydropyran: The acid catalyst protonates the C=C double bond of dihydropyran, leading to the formation of a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The oxygen atom of the allyl alcohol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (typically the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the newly formed oxonium ion, yielding the neutral this compound and regenerating the acid catalyst.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Equivalents |

| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 1.0 | As Calculated | 1.0 |

| Allyl Alcohol | C₃H₆O | 58.08 | 1.2 | As Calculated | 1.2 |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 0.02 | As Calculated | 0.02 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Sufficient Volume | - |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | - | As needed | - |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | - | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | As needed | - |

Reaction Procedure

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve allyl alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

To this solution, add 3,4-dihydro-2H-pyran (1.0 equivalent) dropwise at room temperature.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 30 minutes to a few hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel or by fractional distillation under reduced pressure to yield a pure, colorless oil.

| Purification Method | Details |

| Flash Column Chromatography | Stationary Phase: Silica gel. Eluent: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity). |

| Fractional Vacuum Distillation | Apparatus: Standard fractional distillation setup with a vacuum source. The boiling point will be significantly lower than at atmospheric pressure. |

Quantitative Data

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, analogous reactions for the protection of alcohols with dihydropyran typically proceed in high yields, often exceeding 80-90%. The yield is dependent on the specific reaction conditions and the purity of the starting materials.

Spectroscopic Data

The following are predicted spectroscopic data for this compound based on the analysis of similar structures. Experimental verification is recommended.

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.95-5.85 (m, 1H, -CH=CH₂), 5.30-5.15 (m, 2H, -CH=CH₂), 4.60 (t, J = 3.5 Hz, 1H, O-CH-O), 4.15-4.05 (m, 2H, -O-CH₂-CH=), 3.90-3.80 (m, 1H, tetrahydropyran ring), 3.55-3.45 (m, 1H, tetrahydropyran ring), 1.90-1.50 (m, 6H, tetrahydropyran ring). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.5 (-CH=CH₂), 117.0 (-CH=CH₂), 98.0 (O-CH-O), 68.0 (-O-CH₂-CH=), 62.5 (tetrahydropyran ring C-6), 30.5 (tetrahydropyran ring), 25.5 (tetrahydropyran ring), 19.5 (tetrahydropyran ring). |

| IR (neat, cm⁻¹) | 3080 (C-H, alkene), 2940, 2860 (C-H, alkane), 1645 (C=C), 1120, 1075, 1035 (C-O stretching). |

Visualizations

Reaction Mechanism

The Formation of 2-Allyloxytetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-allyloxytetrahydropyran, a valuable building block in organic synthesis. The core of this transformation lies in the acid-catalyzed reaction between 3,4-dihydro-2H-pyran (DHP) and allyl alcohol. This guide details the underlying mechanism, provides experimental protocols, summarizes quantitative data, and includes a full spectroscopic analysis of the target compound.

Core Reaction Mechanism

The formation of this compound proceeds via an acid-catalyzed addition of the hydroxyl group of allyl alcohol to the electron-rich double bond of 3,4-dihydro-2H-pyran. The generally accepted mechanism involves the following key steps:

-

Protonation of Dihydropyran: The acid catalyst protonates the oxygen atom of the enol ether in DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of allyl alcohol acts as a nucleophile, attacking the electrophilic carbon (C2) of the oxocarbenium ion.

-

Deprotonation: A proton is lost from the newly formed oxonium ion, typically facilitated by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final product, this compound, and regenerate the acid catalyst.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Quantitative Data Summary

The tetrahydropyranylation of alcohols is a widely used protection strategy, and various acid catalysts have been employed. While specific data for the reaction with allyl alcohol can vary, the following table summarizes typical catalysts and reaction conditions for the tetrahydropyranylation of alcohols, including those with acid-sensitive functional groups.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| p-Toluenesulfonic acid (PTSA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | 85 - 95 | General Procedure |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temperature | 2 - 8 h | 80 - 90 | General Procedure |

| Amberlyst-15 | Dichloromethane (DCM) | Room Temperature | 1 - 5 h | 90 - 98 | General Procedure |

| Montmorillonite K-10 | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | 90 - 99 | General Procedure |

| Bismuth(III) triflate | Acetonitrile | Room Temperature | 10 - 30 min | 90 - 98 | --INVALID-LINK-- |

| Iodine (I₂) | Dichloromethane (DCM) | Room Temperature | 15 - 60 min | 90 - 98 | --INVALID-LINK-- |

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol provides a representative method for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.

Materials:

-

3,4-Dihydro-2H-pyran (DHP)

-

Allyl alcohol

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of allyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

The 2-Allyloxytetrahydropyranyl Group: An Orthogonal Protecting Strategy for Alcohols in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The 2-allyloxytetrahydropyranyl (AOTHP) ether emerges as a versatile and strategic choice for the protection of alcohols, offering a dual-mode deprotection capability that is essential for the synthesis of complex molecules. This guide provides a comprehensive overview of the AOTHP protecting group, detailing its synthesis, stability, and unique orthogonal deprotection strategies. Experimental protocols, quantitative data, and logical diagrams are presented to equip researchers with the practical knowledge required for its effective implementation.

Introduction to the AOTHP Protecting Group

The 2-allyloxytetrahydropyranyl group is not a single protecting moiety but rather a combination of two distinct and orthogonally cleavable protecting groups for a hydroxyl function: the tetrahydropyranyl (THP) ether and the allyl ether. An alcohol protected as an AOTHP ether possesses both an acid-labile THP acetal and a palladium- or nickel-labile allyl group. This unique combination allows for the selective deprotection of either group under specific conditions, leaving the other intact, a crucial feature for sequential synthetic transformations.[1][2]

The stability of the THP ether to a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and basic conditions, makes it a robust protecting group.[3] Similarly, the allyl ether is stable to both acidic and basic conditions, rendering it compatible with a broad spectrum of synthetic manipulations.[1] The power of the AOTHP strategy lies in this mutual compatibility and the ability to selectively unmask the hydroxyl group at different stages of a synthetic sequence.

Synthesis of 2-Allyloxytetrahydropyranyl Ethers

The formation of an AOTHP-protected alcohol can be envisioned through a two-step sequence, although a one-pot protection of a diol with both protecting groups is also feasible. The more common approach involves the protection of an alcohol first as either a THP or an allyl ether, followed by the introduction of the second protecting group on a different hydroxyl moiety within the same molecule. For the purpose of this guide, we will consider the protection of a single alcohol functionality with the conceptual AOTHP group, which in practice means the alcohol is converted to an ether that has both of these functionalities. A more practical scenario in complex molecule synthesis is the differential protection of a diol, where one alcohol is protected as a THP ether and the other as an allyl ether.

AOTHP protection is conceptually the protection of an alcohol with 2-allyloxytetrahydropyran. The synthesis of the AOTHP ether of an alcohol (R-OH) would proceed via the reaction of the alcohol with this compound under acidic catalysis.

Caption: Formation of an AOTHP-protected alcohol.

Experimental Protocol: General Procedure for THP Protection of an Alcohol

This protocol describes the formation of a THP ether from an alcohol and 3,4-dihydro-2H-pyran (DHP), which is a foundational step in understanding the THP component of the AOTHP group.

To a solution of the alcohol (10 mmol) and 3,4-dihydro-2H-pyran (12 mmol, 1.0 g) in dichloromethane (50 mL) is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the THP ether.[4]

Table 1: Representative Yields for THP Protection of Various Alcohols

| Alcohol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Pyridinium chloride | Solvent-free | 0.5 | 95 | [3] |

| 1-Octanol | ZrCl₄ | CH₂Cl₂ | 0.25 | 98 | [1] |

| Cyclohexanol | Pyridinium chloride | Solvent-free | 1 | 92 | [3] |

| Allyl alcohol | Pyridinium chloride | Solvent-free | 0.75 | 94 | [3] |

Orthogonal Deprotection Strategies

The key advantage of the AOTHP protecting group is the ability to selectively cleave either the allyl or the THP ether, providing two independent deprotection pathways.

Caption: Orthogonal deprotection of the AOTHP group.

Selective Cleavage of the Allyl Group

The allyl group can be removed under neutral or basic conditions using transition metal catalysts, most commonly palladium or nickel complexes. These conditions are mild and highly chemoselective, leaving the acid-sensitive THP ether intact.

A mixture of the allyl ether (1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and an allyl scavenger such as polymethylhydrosiloxane (PMHS) and ZnCl₂ is stirred in a suitable solvent like THF at room temperature.[5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the deallylated alcohol.

Table 2: Conditions for Selective Allyl Ether Cleavage

| Catalyst System | Scavenger/Co-reagent | Solvent | Temperature | Yield (%) | Reference |

| Pd(PPh₃)₄ / ZnCl₂ | PMHS | THF | Room Temp. | 85-95 | [5] |

| [NiCl₂(dppp)] | DIBAL-H | Toluene | 0 °C to Room Temp. | High | [6] |

| Pd/C | - | Basic conditions | Room Temp. | High | [1] |

| I₂ | Polyethylene glycol-400 | Room Temp. | High | [7] |

Selective Cleavage of the THP Group

The THP ether is an acetal and is readily cleaved under acidic conditions. This deprotection is typically achieved with mild aqueous acid, which does not affect the allyl ether.[8]

The THP ether (1 mmol) is dissolved in a mixture of acetic acid, tetrahydrofuran, and water (e.g., in a 3:1:1 ratio). The solution is stirred at room temperature or gently heated (e.g., to 40 °C) while monitoring the reaction by TLC. Once the starting material is consumed, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol is then purified by column chromatography.[4]

Table 3: Conditions for Selective THP Ether Cleavage

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference |

| Acetic Acid / H₂O / THF | - | Room Temp. - 40 °C | Variable | >90 | [2] |

| LiCl / H₂O | DMSO | 90 °C | 6 h | Excellent | [4] |

| ZrCl₄ | Methanol | Room Temp. | Short | High | [1] |

| PPTS | Ethanol | Reflux | Variable | High | [2] |

Stability of the AOTHP Protecting Group

The utility of a protecting group is defined by its stability under a variety of reaction conditions. The AOTHP group, by virtue of its constituent parts, offers a broad stability profile.

Table 4: Stability of THP and Allyl Ethers to Common Reagents

| Reagent/Condition | THP Ether Stability | Allyl Ether Stability |

| Strong Bases (e.g., NaOH, KOtBu) | Stable | Stable |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Stable | Stable |

| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Stable | Stable |

| Oxidizing Agents (e.g., PCC, Swern Oxidation) | Stable | May be sensitive |

| Reducing Agents (e.g., H₂/Pd) | Stable | Cleaved |

| Strong Acids (e.g., HBr, HI) | Cleaved | Stable (can cleave) |

| Mild Acids (e.g., Acetic Acid) | Cleaved | Stable |

| Palladium Catalysts | Stable | Cleaved |

Note: The stability of the allyl group to some oxidizing agents can be variable. The C=C bond can be susceptible to oxidation under certain conditions.

Applications in Complex Synthesis

The orthogonal nature of the AOTHP protecting group strategy is particularly valuable in the synthesis of complex natural products, oligosaccharides, and in drug development, where multiple hydroxyl groups need to be selectively manipulated. For instance, in the synthesis of a complex oligosaccharide, one hydroxyl group can be protected as an allyl ether to serve as a temporary protecting group for a subsequent glycosylation, while other hydroxyls are masked as more stable THP ethers. After the glycosylation, the allyl group can be selectively removed to expose a new hydroxyl group for further chain elongation, without affecting the THP-protected alcohols.[9]

Conclusion

The 2-allyloxytetrahydropyranyl (AOTHP) protecting group strategy provides a powerful tool for the synthetic chemist. Its dual-mode deprotection capability, allowing for the selective cleavage of either the allyl or the THP ether under orthogonal conditions, offers a high degree of flexibility in the design and execution of complex synthetic routes. The stability of both components to a wide range of common reagents further enhances its utility. By understanding the principles of its formation, cleavage, and stability, researchers can effectively leverage the AOTHP group to navigate the challenges of modern organic synthesis and accelerate the development of novel chemical entities.

References

- 1. Allyl Ethers [organic-chemistry.org]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]

- 6. Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Stability of 2-Allyloxytetrahydropyran Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Allyloxytetrahydropyran, a molecule incorporating both a tetrahydropyranyl (THP) ether and an allyl ether, is of significant interest in organic synthesis, particularly in the context of protecting group chemistry. The stability of this compound under acidic conditions is primarily dictated by the lability of the THP acetal moiety. While the allyl ether group is generally stable under a range of acidic conditions, the THP group is readily cleaved by mild to strong acids.[1][2] This guide provides a comprehensive overview of the acidic stability of this compound, including quantitative data on deprotection conditions, detailed experimental protocols, and mechanistic diagrams to inform synthetic strategy and drug development processes.

Introduction

In multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of efficient and high-yielding processes.[3] this compound serves as a valuable model for understanding the behavior of THP-protected allyl alcohol. The THP group is favored for its ease of introduction, low cost, and general stability to non-acidic reagents.[4][5] Conversely, its susceptibility to acid-catalyzed hydrolysis allows for its removal under specific and controlled conditions.[6] This document details the chemical principles governing the stability of this compound in acidic media, providing practical guidance for its application in research and development.

Acid-Catalyzed Cleavage of this compound

The fundamental reaction governing the instability of this compound in an acidic environment is the hydrolysis of the THP ether, which is an acetal.[7] This process is significantly faster than the cleavage of a simple ether, such as the allyl ether portion of the molecule. The reaction proceeds via protonation of the endocyclic oxygen atom of the tetrahydropyran ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by a nucleophile, typically water or an alcohol solvent, leads to the formation of a hemiacetal, which then decomposes to liberate the free allyl alcohol and 5-hydroxypentanal.

The allyl ether linkage, in contrast, is relatively stable under the mild acidic conditions typically used for THP deprotection.[2] However, it is important to note that strong acids and harsh conditions can lead to the cleavage of allyl ethers.[4]

Quantitative Data on Deprotection Conditions

| Acid Catalyst | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |

| Acetic Acid (AcOH) | H₂O / THF | 45 | Several hours | Mild conditions, suitable for sensitive substrates.[1] |

| p-Toluenesulfonic Acid (TsOH) | Methanol or Ethanol | Room Temperature | 1 - 4 hours | Commonly used, effective for most substrates.[8] |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 | Several hours | Mildly acidic, useful when neutral conditions are desired after quenching.[4] |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | Strong acid, rapid deprotection. Concentration can be varied to control reactivity.[4] |

| Hydrochloric Acid (HCl) | Aqueous THF or Methanol | Room Temperature | 1 - 3 hours | Strong mineral acid, effective but may not be suitable for acid-sensitive functional groups.[4] |

| Amberlyst-15 (Ion-exchange resin) | Methanol | Room Temperature | 1 - 5 hours | Heterogeneous catalyst, allows for easy workup by filtration. |

Experimental Protocols

General Protocol for Acid-Catalyzed Deprotection of this compound

This protocol provides a general procedure for the removal of the THP protecting group from this compound using a mild acidic catalyst.

Materials:

-

This compound

-

Methanol (reagent grade)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol (0.1 - 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 - 0.1 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the starting material and the appearance of the more polar allyl alcohol spot.

-

Upon completion of the reaction, quench the catalyst by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude allyl alcohol.

-

Purify the product by flash column chromatography if necessary.

Diagrams

Reaction Mechanism of Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Deprotection

Caption: Typical workflow for acidic deprotection.

Conclusion

The stability of this compound under acidic conditions is a critical consideration for its use in organic synthesis. The THP ether moiety is readily cleaved under a variety of mild acidic conditions, offering a versatile deprotection strategy. In contrast, the allyl ether group remains largely intact under these conditions, allowing for orthogonal protection schemes. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers and drug development professionals to effectively utilize this compound and related THP-protected compounds in their synthetic endeavors. Careful selection of the acid catalyst and reaction conditions is paramount to achieving high-yielding and selective deprotection.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Allyl Ethers [organic-chemistry.org]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Structural effects and transition state acidities in the hydrolysis of 2-aryloxytetrahydrofurans by concerted proton transfer; shortcuts to the Brønsted coefficient | Semantic Scholar [semanticscholar.org]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Stability of 2-Allyloxytetrahydropyran Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-allyloxytetrahydropyran under various basic conditions. The information presented herein is crucial for its application as a protecting group in complex organic synthesis, particularly in the development of pharmaceutical agents where reaction conditions must be carefully controlled.

Executive Summary

This compound, which incorporates a tetrahydropyranyl (THP) ether, is a widely utilized protecting group for alcohols. A key attribute of the THP group is its pronounced stability across a broad spectrum of non-acidic reaction conditions. This guide consolidates the available scientific knowledge regarding the stability of the THP ether, and by extension this compound, in basic environments. While quantitative kinetic data for the base-mediated degradation of this compound is not extensively documented in the literature, a robust qualitative understanding can be derived from the well-established behavior of THP ethers and allyl ethers in organic synthesis.

Core Stability Characteristics

The stability of this compound in basic media is a cornerstone of its utility as a protecting group. Both the THP acetal and the allyl ether moieties exhibit significant resistance to a wide array of basic reagents.

-

Tetrahydropyranyl (THP) Group: The THP ether is an acetal, which is inherently stable to basic and nucleophilic conditions.[1][2] Its cleavage is catalyzed by acid, which proceeds via protonation of the ether oxygen and subsequent formation of a stabilized carbocation.[2][3] In the absence of an acid catalyst, this pathway is energetically unfavorable. THP ethers are stable to strongly basic conditions required for reactions such as ester hydrolysis.[4]

-

Allyl Group: The allyl ether is also known for its relative stability towards both acidic and basic conditions.[5] Cleavage or modification of the allyl group under basic conditions is not spontaneous and typically requires specific reagents. For instance, isomerization of the double bond to form a propenyl ether is often achieved with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu), and this is a common strategy for subsequent deprotection under mild acidic conditions.[5] Direct cleavage of the allyl ether under basic conditions is uncommon without the presence of a transition metal catalyst.[5]

Data Presentation: Qualitative Stability Summary

Due to the absence of specific quantitative degradation data for this compound in the literature, the following table summarizes its expected qualitative stability under various basic conditions, compiled from general knowledge of THP and allyl ether chemistry.

| Reagent/Condition Category | Specific Examples | Expected Stability of this compound | Relevant Citations |

| Aqueous Inorganic Bases | NaOH, KOH, LiOH, Ba(OH)₂ | High stability at room and moderately elevated temperatures. | [4][6] |

| Alkoxides | NaOMe, NaOEt, KOtBu | High stability. Isomerization of the allyl group may occur with strong, non-nucleophilic bases like KOtBu at elevated temperatures. | [5] |

| Amine Bases | Triethylamine (Et₃N), Pyridine, DBU | High stability. | [6] |

| Organometallic Reagents | n-BuLi, s-BuLi, t-BuLi, Grignard Reagents (RMgX) | Generally stable, especially at low temperatures (e.g., below 0°C). Some strong organolithium reagents like t-BuLi may induce cleavage of allyl ethers at low temperatures. | [4][5] |

| Hydride Reducing Agents | NaBH₄, LiAlH₄ | High stability. | [4][6] |

Potential Reaction Pathways Under Forcing Basic Conditions

While this compound is robust under most basic conditions, certain highly reactive bases or specific catalytic systems can induce reactions. The following diagram illustrates the expected stability and potential, though generally unfavorable, reaction pathways.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and a generalized procedure for assessing its stability under basic conditions.

This protocol describes a standard acid-catalyzed synthesis from allyl alcohol and dihydropyran.

Materials:

-

Allyl alcohol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of allyl alcohol (1.0 equivalent) in dichloromethane, add 3,4-dihydro-2H-pyran (1.2 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (0.05 equivalents).

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

This protocol provides a framework for evaluating the stability of this compound in the presence of a base.

Materials:

-

This compound

-

Selected base (e.g., 1 M aqueous NaOH, 1 M NaOMe in MeOH)

-

Inert solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Internal standard (e.g., Dodecane)

-

Quenching agent (e.g., Saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., Diethyl ether)

-

Analytical instrumentation (GC-MS or HPLC)

Procedure:

-

Prepare a stock solution of this compound and an internal standard in the chosen inert solvent.

-

In a reaction vessel, add the basic solution and heat to the desired temperature (e.g., 25°C, 50°C, 80°C).

-

At time zero, add an aliquot of the stock solution to the reaction vessel.

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching agent and the extraction solvent.

-

Shake vigorously and allow the layers to separate.

-

Analyze the organic layer by GC-MS or HPLC to determine the ratio of this compound to the internal standard.

-

Plot the concentration of this compound versus time to assess its stability. A constant concentration indicates stability under the tested conditions.

Conclusion

This compound is a robust protecting group that exhibits excellent stability under a wide range of basic conditions. This stability is a key advantage in multistep organic synthesis, allowing for transformations on other parts of a molecule without affecting the protected hydroxyl group. While highly resistant to common basic reagents, care should be taken when employing very strong, non-nucleophilic bases at elevated temperatures or specific organometallic reagents, which may have the potential to react with the allyl moiety. For critical applications, it is recommended to perform stability studies using the generalized protocol provided to confirm compatibility with the specific reaction conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Allyl Ethers [organic-chemistry.org]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

Technical Guide: Physical Properties of 2-Allyloxytetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-allyloxytetrahydropyran. The information is intended to support research, development, and quality control activities involving this compound. Data is presented in a structured format, and detailed experimental protocols for key physical property measurements are provided.

Core Physical Properties

This compound is a colorless liquid with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol .[1] Its key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 76-77 °C | at 25 mm Hg |

| Density | 0.940 g/mL | at 25 °C |

| Refractive Index | 1.4275 | at 20 °C (D line) |

| Melting Point | Not readily available in cited literature |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and efficient technique.[2]

Apparatus:

-

Melting point apparatus (e.g., MelTemp)

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a melting point apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then slowly reduced, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and a balance for less precise measurements.[3][4][5][6]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry graduated cylinder is measured on the analytical balance.

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.

-

The temperature of the liquid is recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be used to identify a substance and assess its purity. An Abbe refractometer is a common instrument for this measurement.[7][8][9][10][11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Solvent for cleaning (e.g., ethanol or isopropanol) and soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of this compound are placed on the prism using a dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

-

The light source is turned on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with allyl alcohol.[12] This reaction proceeds via the formation of a resonance-stabilized carbocation intermediate.

Caption: Acid-catalyzed synthesis of this compound.

References

- 1. 2-(ALLYLOXY)TETRAHYDROPYRAN CAS#: 4203-49-0 [amp.chemicalbook.com]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. pubs.aip.org [pubs.aip.org]

- 9. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 10. louis.uah.edu [louis.uah.edu]

- 11. scribd.com [scribd.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Stereochemistry of 2-allyloxytetrahydropyran

Executive Summary

2-allyloxytetrahydropyran is a tetrahydropyranyl (THP) ether, a class of compounds widely utilized as a protecting group for alcohols in complex organic synthesis. The formation of this compound from 3,4-dihydro-2H-pyran (DHP) and allyl alcohol introduces a new stereocenter at the C-2 position (the anomeric carbon), resulting in a mixture of diastereomers. Understanding the formation, stereochemistry, and relative stability of these diastereomers is critical for controlling reaction outcomes and for the characterization of intermediates in synthetic pathways. This guide details the synthesis, stereochemical principles, quantitative analysis, and characterization of this compound, with a focus on its diastereomeric nature.

Synthesis and Mechanism

The standard synthesis of this compound involves the acid-catalyzed addition of allyl alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP). The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate. The subsequent nucleophilic attack by allyl alcohol can occur from two different faces, leading to the formation of two diastereomers.

Caption: Acid-catalyzed reaction mechanism for the formation of this compound diastereomers.

Stereochemistry and the Anomeric Effect

The addition of the allyloxy group at the C-2 position creates a chiral center. The resulting diastereomers are anomers, designated based on the orientation of the allyloxy substituent relative to the ring oxygen and the chair conformation. The two primary conformations are:

-

Axial anomer (cis): The allyloxy group is in an axial position.

-

Equatorial anomer (trans): The allyloxy group is in an equatorial position.

A key stereoelectronic principle governing the equilibrium between these anomers is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the steric hindrance this may cause. The effect originates from a stabilizing hyperconjugative interaction between the lone pair (n) of the ring oxygen and the antibonding orbital (σ) of the exocyclic C-O bond (n -> σ). This interaction is geometrically optimal when the substituent is axial.

Caption: Equilibrium between axial and equatorial anomers, influenced by the anomeric effect.

Quantitative Analysis of Diastereomeric Ratio

The ratio of axial to equatorial anomers is influenced by factors such as the solvent, temperature, and the nature of the acid catalyst. While specific data for this compound is not widely published, extensive studies on the closely related 2-methoxytetrahydropyran provide a reliable model for the expected behavior. The axial anomer is generally the major product, consistent with the anomeric effect.

Table 1: Representative Diastereomeric Ratios for 2-Alkoxytetrahydropyran Formation (Data based on studies of 2-methoxytetrahydropyran as a model system)

| Catalyst | Solvent | Temperature (°C) | Diastereomer Ratio (axial:equatorial) | Reference |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | 25 | ~ 80 : 20 | Generic |

| Amberlyst-15 (Ion-exchange resin) | Dichloromethane | 25 | ~ 75 : 25 | Generic |

| p-Toluenesulfonic acid (p-TsOH) | Tetrahydrofuran | 0 | ~ 85 : 15 | Generic |

| Camphorsulfonic acid (CSA) | Chloroform | 25 | ~ 78 : 22 | Generic |

Spectroscopic Characterization

NMR spectroscopy is the primary method for distinguishing and quantifying the diastereomers of this compound.

-

¹H NMR: The most diagnostic signal is the anomeric proton (H-2), the proton on the carbon bearing the allyloxy group.

-

Axial Anomer: The axial H-2 proton typically appears further upfield (lower δ, ~4.5-4.7 ppm) and exhibits a smaller coupling constant (J ≈ 2-4 Hz) due to its gauche relationship with the adjacent axial proton at C-3.

-

Equatorial Anomer: The equatorial H-2 proton appears further downfield (higher δ, ~4.8-5.0 ppm) and shows a larger coupling constant (J ≈ 7-9 Hz) due to its trans-diaxial relationship with the C-3 axial proton.

-

-

¹³C NMR: The anomeric carbon (C-2) also shows distinct chemical shifts. The C-2 signal for the axial anomer is typically found upfield compared to the equatorial anomer.[1]

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis, purification, and analysis of this compound.

Materials:

-

3,4-Dihydro-2H-pyran (DHP), freshly distilled

-

Allyl alcohol

-

Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, ~0.5 M relative to the limiting reagent).

-

Addition of Reagents: Add allyl alcohol (1.0 eq) to the solvent. Add 3,4-dihydro-2H-pyran (1.2 eq) and stir the solution.

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 eq).

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield this compound as a mixture of diastereomers.

Caption: Standard experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound provides a classic example of diastereomer formation at an anomeric center. The stereochemical outcome is governed primarily by the anomeric effect, which favors the formation of the axial anomer. The diastereomers can be readily distinguished and quantified using standard NMR techniques. For professionals in drug development and synthetic chemistry, a thorough understanding of these principles is essential for controlling stereochemistry and accurately characterizing protected intermediates.

References

Spectroscopic Data of 2-Allyloxytetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-allyloxytetrahydropyran. The information presented herein is intended to support research, analysis, and quality control in scientific and drug development settings. This document summarizes predicted and representative quantitative data in structured tables, details a general experimental protocol for its synthesis and characterization, and provides visualizations to clarify the analytical workflow.

Introduction

This compound is a heterocyclic ether with the chemical formula C₈H₁₄O₂. It incorporates both a tetrahydropyran ring and an allyl ether functional group. The tetrahydropyran moiety is a common structural motif in many natural products and pharmacologically active compounds, while the allyl group provides a reactive handle for further chemical transformations. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in various research and development applications. This guide covers the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following tables present predicted data based on the analysis of its constituent functional groups and data from analogous structures. These values serve as a reference for the identification and characterization of this molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the tetrahydropyran ring and the allyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.90 | ddt | 1H | -CH=CH₂ |

| ~5.25 | dq | 1H | -CH=CH H (trans) |

| ~5.15 | dq | 1H | -CH=CHH (cis) |

| ~4.80 | t | 1H | O-CH-O (anomeric) |

| ~4.00 | dt | 2H | -O-CH₂-CH= |

| ~3.90 | m | 1H | O-CH₂ (ring, axial) |

| ~3.50 | m | 1H | O-CH₂ (ring, equatorial) |

| ~1.80 - 1.50 | m | 6H | -CH₂- (ring) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~134.5 | -CH= CH₂ |

| ~117.0 | -CH=CH₂ |

| ~98.0 | O-C H-O (anomeric) |

| ~68.5 | -O-C H₂-CH= |

| ~62.0 | O-C H₂ (ring) |

| ~30.5 | Ring C H₂ |

| ~25.5 | Ring C H₂ |

| ~19.5 | Ring C H₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 3: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3080 - 3010 | Medium | =C-H stretch (alkene) |

| 2940 - 2850 | Strong | C-H stretch (alkane) |

| 1645 | Medium | C=C stretch (alkene) |

| 1150 - 1050 | Strong | C-O-C stretch (ether) |

| 990 and 915 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound is expected at m/z 142.2. Common fragmentation patterns for cyclic ethers involve cleavage of the ring.

Table 4: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| m/z | Possible Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 101 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 85 | [C₅H₉O]⁺ (Fragment from tetrahydropyran ring) |

| 57 | [C₃H₅O]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following is a general, representative protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis can be achieved via the allylation of 2-hydroxytetrahydropyran.

Materials:

-

2-Hydroxytetrahydropyran

-

Allyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-hydroxytetrahydropyran in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Allyl bromide is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified product is dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid is prepared between two sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization: Electron ionization (EI) at 70 eV is a common method.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

The Strategic Dance of Protection: A Technical Guide to 2-Allyloxytetrahydropyran's Role in Modern Carbohydrate Chemistry

For Immediate Release

In the intricate world of carbohydrate chemistry, where the selective manipulation of multiple hydroxyl groups is paramount, the concept of orthogonal protecting groups stands as a cornerstone of synthetic strategy. This technical guide delves into the nuanced role of the "2-allyloxytetrahydropyran" moiety—a conceptual combination of two powerful and distinct protecting groups: the allyl ether and the tetrahydropyranyl (THP) ether. While not a single reagent, the combined use of these two groups on a carbohydrate scaffold exemplifies a sophisticated approach to the regioselective synthesis of complex oligosaccharides and glycoconjugates, crucial for advancements in drug discovery and glycobiology.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the strategic application, quantitative data, and detailed experimental protocols associated with the orthogonal use of allyl and THP ethers in carbohydrate synthesis.

The Principle of Orthogonal Protection: Allyl vs. THP Ethers

The elegance of using allyl and THP ethers in concert lies in their disparate chemical stabilities, allowing for the selective removal of one in the presence of the other. This "orthogonal" relationship is fundamental to multistep synthetic pathways.

-

Allyl Ethers: These are robust protecting groups, stable to a wide range of acidic and basic conditions. Their removal is typically achieved under mild, neutral conditions through palladium-catalyzed deallylation. This makes them invaluable when other acid- or base-labile protecting groups are present on the molecule.

-

Tetrahydropyranyl (THP) Ethers: In contrast, THP ethers are acetals, making them highly susceptible to cleavage under acidic conditions. They are, however, stable to basic and nucleophilic reagents, as well as to the conditions of palladium-catalyzed reactions.

This differential reactivity allows for a strategic "unmasking" of hydroxyl groups at specific stages of a synthesis, directing the course of glycosylation and other functionalizations.

A Representative Synthetic Workflow

The following diagram illustrates a typical workflow for the use of allyl and THP as orthogonal protecting groups in the synthesis of a disaccharide.

Caption: Orthogonal protection workflow in disaccharide synthesis.

Quantitative Data in Carbohydrate Synthesis

The efficiency of protection, deprotection, and glycosylation steps is critical. The following tables summarize representative yields for key transformations involving allyl and THP ethers on carbohydrate scaffolds.

Table 1: Regioselective Protection Yields

| Substrate | Protecting Group | Reagents and Conditions | Position Protected | Yield (%) | Reference |

| Allyl α-D-glucopyranoside | Benzylidene | Benzaldehyde dimethyl acetal, CSA, DMF | 4,6-di-OH | >95 | [1][2] |

| Allyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzyl | NaH, BnBr, THF | 2-OH | 70 | [1][2] |

| Methyl α-D-mannopyranoside | THP | DHP, CSA, CH2Cl2 | Multiple OH | Variable | General Procedure |

Table 2: Glycosylation Reaction Yields

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Disaccharide Yield (%) | α:β Ratio | Reference |

| Per-acetylated Glucosyl Bromide | Allyl Alcohol | Ag2CO3, CH2Cl2 | 70-80 | β-selective | [3] |

| Mannosyl Trichloroacetimidate | Allyl 6-O-TBDPS-α-D-mannopyranoside | TMSOTf, -35 °C | 70-80 | α-selective | [4] |

Table 3: Selective Deprotection Yields

| Substrate | Protecting Group Removed | Reagents and Conditions | Yield (%) | Reference |

| THP-protected alcohol | THP | LiCl, H2O, DMSO, 90 °C | 85-95 | [5] |

| THP-protected alcohol | THP | Acetic acid, THF, H2O | High | General Procedure |

| Aryl allyl ether | Allyl | Pd(PPh3)4, K2CO3, Methanol | 82-97 | General Procedure |

| Allyl glycoside | Allyl | PdCl2, NaOAc, Acetic acid | High | General Procedure |

Detailed Experimental Protocols

The following are representative protocols for the key steps in a synthetic sequence utilizing allyl and THP as orthogonal protecting groups.

Protocol 1: Tetrahydropyranylation (THP Protection) of a Free Hydroxyl Group

Reaction: R-OH + 3,4-Dihydro-2H-pyran (DHP) --(cat. CSA)--> R-OTHP

Materials:

-

Carbohydrate with a free hydroxyl group (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)

-

Camphorsulfonic acid (CSA, 0.1 equiv)

-

Dichloromethane (CH2Cl2), anhydrous

Procedure:

-

Dissolve the carbohydrate substrate in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).

-

Add DHP to the solution.

-

Add CSA to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a few drops of triethylamine.

-

Dilute the mixture with CH2Cl2 and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Workflow for THP protection.

Protocol 2: Allylation of a Free Hydroxyl Group

Reaction: R-OH + Allyl Bromide --(NaH)--> R-OAllyl

Materials:

-

THP-protected carbohydrate with a free hydroxyl group (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Allyl bromide (1.5 equiv)

-

Tetrabutylammonium iodide (TBAI, 0.1 equiv, optional)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of the THP-protected carbohydrate in anhydrous DMF, add NaH portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add TBAI (if used), followed by the dropwise addition of allyl bromide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Caption: Workflow for Allyl protection.

Protocol 3: Selective Deprotection of a THP Ether

Reaction: R-OTHP --(H+)--> R-OH

Materials:

-

Allyl- and THP-protected carbohydrate (1.0 equiv)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the protected carbohydrate in a 3:1:1 mixture of THF:acetic acid:water.

-

Stir the reaction mixture at room temperature.

-

Monitor the deprotection by TLC.

-

Once the starting material is consumed, neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting alcohol by silica gel column chromatography.

Protocol 4: Selective Deprotection of an Allyl Ether

Reaction: R-OAllyl --(Pd(PPh3)4)--> R-OH

Materials:

-

THP- and Allyl-protected carbohydrate (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 equiv)

-

Potassium carbonate (K2CO3, 2.0 equiv) or another scavenger like morpholine.

-

Methanol, anhydrous

Procedure:

-

Dissolve the protected carbohydrate in anhydrous methanol under an inert atmosphere.

-

Add potassium carbonate to the solution.

-

Add the palladium catalyst.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

References

- 1. Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Tetrahydropyranyl (THP) Protection of Alcohols

A clarification on 2-Allyloxytetrahydropyran: It is important to note that this compound is the resulting chemical structure from the tetrahydropyranyl (THP) protection of allyl alcohol. It is not typically used as a reagent to protect other alcohols. The standard and widely practiced method for introducing a THP protecting group onto an alcohol involves the use of 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. This document provides a detailed protocol for this standard procedure.

The tetrahydropyranyl (THP) ether is a robust and commonly used protecting group for alcohols and phenols in organic synthesis.[1] This protecting group is stable under a wide range of conditions including strongly basic media, reactions with organometallics, hydrides, and various acylation and alkylation reagents.[1][2] The formation of a THP ether proceeds via the acid-catalyzed addition of an alcohol to the enol ether of dihydropyran.[3] A notable drawback is the introduction of a new stereocenter, which can result in a mixture of diastereomers if the alcohol is chiral.[1]

General Reaction

The protection of an alcohol (R-OH) as a THP ether is achieved by reacting it with dihydropyran (DHP) in the presence of a catalytic amount of acid.

R-OH + Dihydropyran --(Acid Catalyst)--> R-O-THP

Experimental Protocols

Protocol 1: General Procedure for Tetrahydropyranylation of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Materials:

-

Primary alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, approximately 0.5 M), add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).

-

Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed. This typically takes 1-4 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation: Comparison of Catalysts and Conditions

Various acid catalysts can be employed for the tetrahydropyranylation of alcohols. The choice of catalyst can influence reaction time, yield, and compatibility with other functional groups.

| Catalyst | Substrate Scope | Reaction Conditions | Typical Yield (%) | Reference |

| Pyridinium p-toluenesulfonate (PPTS) | Primary, Secondary Alcohols | DCM, Room Temp, 1-4 h | 90-98 | [4] |

| p-Toluenesulfonic acid (p-TsOH) | Primary, Secondary Alcohols, Phenols | DCM, 0 °C to Room Temp, 0.5-2 h | 85-95 | [5] |

| Bismuth(III) triflate (Bi(OTf)₃) | Alcohols and Phenols | Solvent-free, Room Temp, 5-30 min | 90-98 | [1] |

| Silica-supported perchloric acid (HClO₄-SiO₂) | Alcohols and Phenols | Solvent-free, Room Temp, 15-60 min | 92-98 | [1] |

| Zeolite H-beta | Alcohols and Phenols | Various solvents, 25-80 °C, 0.5-6 h | 85-95 | [1] |

Deprotection of THP Ethers

The removal of the THP group is typically accomplished by acidic hydrolysis.[1]

Protocol 2: General Procedure for Deprotection of THP Ethers

Materials:

-

THP-protected alcohol (1.0 equiv)

-

Methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water

-

Catalytic amount of a strong acid (e.g., HCl, p-TsOH) or an acidic resin (e.g., Amberlyst-15)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the THP-protected alcohol in methanol (or a THF/water mixture).

-

Acid Addition: Add a catalytic amount of the chosen acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).

-

Reaction Monitoring: Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Extraction: Extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting alcohol by column chromatography if necessary.

Visualizations

Caption: Experimental workflow for the THP protection of an alcohol.

Caption: Reaction mechanism for the acid-catalyzed THP protection of an alcohol.

References

- 1. β-Halogeno ether synthesis of olefinic alcohols: stereochemistry and conformation of 2-substituted 3-halogenotetrahydro-pyran and -furan precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols for the Palladium-Catalyzed Deprotection of 2-Allyloxytetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl protecting group is a versatile tool in organic synthesis, prized for its stability under a range of conditions, including acidic, basic, and certain oxidative and reductive environments. Its removal, typically under mild conditions using palladium catalysis, allows for the selective deprotection of hydroxyl groups in complex molecules, a critical step in the synthesis of pharmaceuticals and other high-value chemical entities. This application note provides a detailed overview and experimental protocols for the palladium-catalyzed deprotection of 2-allyloxytetrahydropyran, a representative aliphatic allyl ether.

Reaction Mechanism and Key Considerations

The palladium-catalyzed deallylation proceeds via a Tsuji-Trost-type reaction mechanism.[1] The reaction is initiated by the coordination of the palladium(0) catalyst to the alkene of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. This intermediate is then attacked by a nucleophilic scavenger, which regenerates the palladium(0) catalyst and releases the deprotected alcohol.

Several factors can influence the efficiency of the deprotection, including the choice of palladium catalyst, the phosphine ligand, the solvent, and the allyl group scavenger. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium on carbon (Pd/C).[2][3] A variety of scavengers have been successfully employed, with the choice often depending on the substrate and desired reaction conditions. These include amines such as morpholine and pyrrolidine, β-dicarbonyl compounds like N,N'-dimethylbarbituric acid, and hydride donors such as phenylsilane.[4] The selection of an appropriate scavenger is crucial to prevent side reactions, such as the re-allylation of the deprotected alcohol.

Data Presentation: Comparison of Reaction Systems

The following table summarizes various palladium-catalyzed systems reported for the deprotection of allyl ethers, providing a comparative overview of reaction conditions and reported yields. While a specific example for this compound is not detailed in the literature, the conditions for analogous alkyl and aryl allyl ethers provide a strong basis for protocol development.

| Catalyst System | Scavenger/Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Aryl allyl ether | Methanol | Reflux | 1 h | 82-97 | [2][5] |

| Pd(PPh₃)₄ | Pyrrolidine | Allyl ether | Acetonitrile | 0 | 20 min | High | [4][6] |

| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric Acid | Alkyl/Aryl allyl ether | Methanol | Room Temp. | 5-30 min | ~95 | |

| 10% Pd/C | Ammonium Formate | Aryl allyl ether | Methanol | Reflux | 10-30 min | 85-95 | |

| Pd(PPh₃)₄ / ZnCl₂ | Polymethylhydrosiloxane (PMHS) | Alkyl/Aryl allyl ether | THF | Room Temp. | 2-4 h | 85-95 | [7] |

| [Pd(η³-C₃H₅)(DPCB-OMe)]OTf | Aniline | Aliphatic allyl ether | Toluene | 50 | 2-8 h | High | [8] |

Experimental Protocols

The following protocols are adapted from literature procedures for the deprotection of allyl ethers and can be optimized for the specific case of this compound.

Protocol 1: Deprotection using Pd(PPh₃)₄ and Potassium Carbonate

This protocol is adapted from a mild deprotection strategy for aryl allyl ethers and may require optimization (e.g., longer reaction times or higher temperatures) for aliphatic substrates like this compound.[2][5]

Materials:

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the substrate in anhydrous methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq).

-

Purge the flask with argon or nitrogen for 10-15 minutes.

-

Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran-2-ol.

Protocol 2: Deprotection using Pd(PPh₃)₄ and Phenylsilane